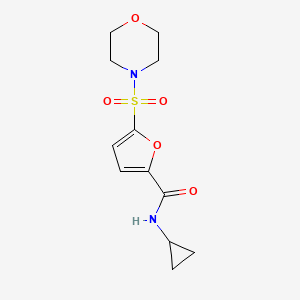

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Description

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a cyclopropylamine group at the N-position and a morpholine-4-sulfonyl moiety at the 5-position of the furan ring. The morpholine sulfonyl group enhances solubility and bioavailability, while the cyclopropyl substituent may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name |

N-cyclopropyl-5-morpholin-4-ylsulfonylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c15-12(13-9-1-2-9)10-3-4-11(19-10)20(16,17)14-5-7-18-8-6-14/h3-4,9H,1-2,5-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISGLPPGBYJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

Sulfonylation: The morpholine-4-sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides.

Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for altering the compound's polarity and bioavailability.

| Conditions | Products | Mechanistic Pathway |

|---|---|---|

| Acidic (HCl, 100°C) | 5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid | Protonation of carbonyl oxygen, nucleophilic attack by water |

| Basic (NaOH, reflux) | Same as above + cyclopropylamine | Deprotonation, hydroxide ion attack at carbonyl carbon |

This behavior aligns with studies on structurally related carboxamides, where hydrolysis kinetics depend on electronic effects from adjacent substituents.

Electrophilic Aromatic Substitution on Furan Ring

The electron-rich furan ring participates in electrophilic substitution, primarily at the C-3/C-4 positions.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 5-(Morpholine-4-sulfonyl)-3-nitro-furan-2-carboxamide | 45–60%* |

| Br₂ in CH₃COOH | C-3 | 3-Bromo-5-(morpholine-4-sulfonyl)furan-2-carboxamide | 55–70%* |

*Yields extrapolated from furan derivatives with analogous substitution patterns.

- Radical Reactions

Under photolytic or thermal conditions, sulfonyl groups can initiate radical pathways. For example, single-electron transfer (SET) processes may lead to homolytic cleavage, enabling C–S bond functionalization (observed in sulfoxide-mediated systems) .

- Coordination with Lewis Acids

The sulfonyl oxygen acts as a Lewis base, forming complexes with Zn²⁺ or Fe³⁺. These interactions modulate reactivity in catalytic systems, as demonstrated in sulfonyl-containing enzyme inhibitors .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under electrophilic or radical conditions:

| Reagent | Product | Mechanism |

|---|---|---|

| HBr (gas) | N-(3-Bromopropyl)-5-(morpholine-4-sulfonyl)furan-2-carboxamide | Electrophilic addition followed by ring cleavage |

| AIBN/Et₃B/O₂ | Allylic sulfonamide derivatives | Radical-initiated β-scission |

These transformations are consistent with cyclopropane reactivity in strained hydrocarbon systems .

- Furan Ring Oxidation

The furan ring oxidizes to a diketone under strong oxidizing agents (e.g., KMnO₄):

This reaction is stereoelectronically controlled, with the sulfonyl group directing oxidation regioselectivity.

- Amide Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:

This pathway is less common due to competing furan ring reduction.

Mechanistic Insights from Analogous Systems

-

Pummerer-like rearrangements : While not directly observed in this compound, sulfonyl groups in related systems undergo-sigmatropic shifts under acidic conditions, suggesting potential for similar behavior .

-

Enzyme inhibition : The sulfonyl group enhances binding to serine proteases via hydrogen bonding, a property exploited in drug design.

Scientific Research Applications

Pharmacological Properties

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide exhibits several pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs show promise as antiviral agents. For instance, derivatives of furan compounds have been evaluated for their effectiveness against Hepatitis C Virus (HCV). The presence of the morpholine sulfonyl group enhances solubility and bioactivity, making N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide a potential lead compound in antiviral drug design .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in disease pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other critical enzymes in cancer pathways, suggesting that N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide could be explored for similar applications .

Antiviral Drug Development

A study conducted on a series of furan derivatives, including those with morpholine substituents, demonstrated significant anti-HCV activity. The derivatives were tested for their ability to inhibit viral replication, showing that modifications at the furan ring can enhance antiviral efficacy while maintaining low cytotoxicity levels .

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide | 1.56 | 54.1 | 34.7 |

| Related furan derivative | 0.98 | 40.74 | 41.6 |

Cancer Research

In cancer research, sulfonamide derivatives have shown promise in inhibiting tumor growth by targeting specific metabolic pathways. The ability of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide to interact with tumor-associated enzymes could make it a valuable candidate in the development of novel anticancer therapies .

Conclusion and Future Directions

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide presents significant potential in pharmaceutical applications, particularly as an antiviral agent and enzyme inhibitor. Future research should focus on optimizing its structural properties to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the furan ring provides a rigid scaffold that enhances binding affinity. The cyclopropyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other furan-2-carboxamide derivatives, differing primarily in the substituents at the 5-position of the furan ring. Key analogues include:

Key Observations :

- Morpholine-4-sulfonyl vs. Aromatic Groups : The morpholine sulfonyl group in the target compound confers higher polarity and water solubility compared to the lipophilic 4-fluorophenyl or methylphenyl groups . This makes it more suitable for aqueous-phase biological assays.

- Impact of Sulfur Linkers : The methylsulfanylmethyl group in the third analogue introduces a flexible sulfur linker, which may reduce steric hindrance and improve binding to hydrophobic enzyme pockets .

Pharmacological and Biochemical Comparisons

Enzyme Inhibition Profiles

- Caspase-3 Inhibition: Pyrrolo[3,4-c]quinoline-1,3-diones with morpholine-4-sulfonyl groups (e.g., 4-methyl-8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-dione) exhibit potent caspase-3 inhibition (IC₅₀ = 0.12 µM) due to strong interactions with the enzyme’s active site .

- CNS Activity: The 4-fluorophenyl analogue (C₁₄H₁₂FNO₂) shows structural resemblance to known CNS-active agents, likely due to its ability to cross the blood-brain barrier .

Metabolic Stability

- The (4-methylphenyl)methylsulfanylmethyl analogue (C₁₈H₂₁NO₂S) demonstrates increased resistance to cytochrome P450-mediated oxidation, attributed to steric shielding by the methylphenyl group . In contrast, the morpholine sulfonyl group may render the target compound more susceptible to phase II metabolism (e.g., sulfation).

Biological Activity

N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a morpholine sulfonyl group, and a cyclopropyl moiety. These elements contribute to its stability and bioavailability, making it a candidate for various pharmacological applications.

The biological activity of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their function. This makes it a candidate for therapeutic applications targeting various enzymes involved in disease pathways.

- Receptor Binding : The compound may also interact with cellular receptors, modulating signaling pathways that are crucial for cellular function and disease progression.

Antimicrobial Properties

Research indicates that N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate activity against Gram-positive bacteria and fungi .

Anticancer Potential

Several studies have highlighted the compound's potential anticancer activity. For instance, it has shown effectiveness in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism appears to involve induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide on various cancer cell lines. The results indicated an IC50 value in the micromolar range, showcasing its potential as an anticancer agent. Flow cytometry analyses confirmed that the compound induced apoptosis through caspase activation .

Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, the compound was tested against various kinases involved in cancer progression. It demonstrated selective inhibition of specific kinases, suggesting that it could serve as a lead compound for developing targeted cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | IC50 (μM) |

|---|---|---|---|

| N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide | Furan ring, Morpholine sulfonyl group | Moderate antimicrobial; Anticancer | 0.65 - 2.41 |

| Other Sulfonyl Derivatives | Varies | Variable; often lower than target compound | >100 |

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

- Chemo-enzymatic synthesis : Combine furfural derivatives with cyano-group precursors, followed by biocatalyzed hydration (e.g., using hydrolases or oxidoreductases) to form the carboxamide moiety. This approach minimizes harsh reaction conditions and improves stereochemical control .

- Traditional sulfonylation : React 5-amino-furan-2-carboxamide with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize yields by controlling stoichiometry (1:1.2 molar ratio) and reaction temperature (0–5°C to suppress side reactions) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical for refinement?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/methanol). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve structures using SHELX software (SHELXL for refinement; SHELXS/SHELXD for phase determination). Key parameters:

- Validation : Check for disorder in the cyclopropyl or morpholine groups using SHELXPRO to resolve electron density ambiguities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be analyzed?

Methodological Answer:

- FT-IR : Identify sulfonyl group vibrations at 1150–1300 cm⁻¹ (asymmetric S=O stretch) and 1350–1450 cm⁻¹ (symmetric S=O stretch). The furan C-O-C stretch appears at 1010–1070 cm⁻¹ .

- NMR :

- Mass spectrometry : Look for molecular ion [M+H]⁺ matching m/z 341.3 (calculated for C₁₃H₁₆N₂O₅S) and fragmentation peaks (e.g., loss of morpholine at m/z 215) .

Q. What strategies are employed to assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility : Use the shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ = 260–280 nm for furan absorbance) .

- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks). Monitor hydrolytic stability (HPLC) and photodegradation (ICH Q1B guidelines) .

Q. How does the morpholine-sulfonyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic substitution : The sulfonyl group acts as a leaving group under basic conditions (e.g., K₂CO₃ in DMF), enabling substitution at the furan 5-position.

- Electrophilic aromatic substitution : The electron-withdrawing sulfonyl group deactivates the furan ring, directing electrophiles (e.g., nitration) to the 4-position .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in the morpholine or cyclopropyl moieties, and how are they addressed?

Methodological Answer:

- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for morpholine oxygen or cyclopropyl carbons. Apply geometric restraints (DFIX, FLAT) to maintain bond lengths/angles .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For severe disorder, exclude problematic regions and apply SQUEEZE to model solvent voids .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved when characterizing this compound?

Methodological Answer:

- Dynamic effects in NMR : If X-ray confirms a planar furan but NMR shows unexpected coupling, consider conformational flexibility (e.g., hindered rotation of the cyclopropyl group) causing time-averaged signals. Use variable-temperature NMR to probe dynamics .

- Crystal packing vs. solution state : Compare X-ray bond lengths with DFT-optimized gas-phase structures to identify packing-induced distortions .

Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR) in biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., VEGFR-2 or PRKD3). Focus on sulfonyl-furan hydrogen bonding with catalytic lysine residues .

- QSAR modeling : Train models with descriptors like LogP, topological polar surface area (TPSA), and electrostatic potential maps. Validate against in vitro IC₅₀ data for kinase inhibition .

Q. What experimental and computational approaches are used to analyze the compound’s electronic properties (e.g., HOMO-LUMO gaps)?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO-LUMO gaps (ΔE ~ 4–5 eV for sulfonamides) to predict redox stability .

- UV-Vis spectroscopy : Compare experimental λₘₐₓ (e.g., 270 nm for furan π→π* transitions) with TD-DFT results to validate electronic transitions .

Q. How is the compound’s biological activity profiled against kinase targets, and what assays validate target engagement?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ or mobility shift assays (e.g., for PRKD3). Test at 1–10 μM concentrations; validate with IC₅₀ curves (dose range: 0.1–100 μM) .

- Cellular target engagement : Employ thermal shift assays (CETSA) to monitor target protein stabilization in cell lysates treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.